The synthesis of 2-(3-Chloro-6-methylphenyl)ethanethiol typically involves the following methods:
1. Nucleophilic Substitution Reaction:
2. Hydrolysis Method:
Industrial Considerations:
The molecular structure of 2-(3-Chloro-6-methylphenyl)ethanethiol can be described as follows:
InChI=1S/C9H11ClS/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3
.The three-dimensional structure can be visualized using molecular modeling software that supports the input of InChI or SMILES representations.
2-(3-Chloro-6-methylphenyl)ethanethiol participates in various chemical reactions typical for thiols:
1. Nucleophilic Reactions:
2. Oxidation Reactions:
3. Addition Reactions:
Reactions involving this compound typically require careful control of temperature and solvent conditions to maximize yield and minimize side reactions .
The mechanism of action for 2-(3-Chloro-6-methylphenyl)ethanethiol largely depends on its application in biological systems:
1. Enzyme Interaction:
2. Drug Design:
Experimental studies may involve kinetic assays to determine inhibition constants or binding affinities when evaluating its biological activity .
The physical and chemical properties of 2-(3-Chloro-6-methylphenyl)ethanethiol include:
Property | Value |
---|---|
Molecular Weight | 186.70 g/mol |
Boiling Point | Not readily available |
Melting Point | Not readily available |
Density | Not readily available |
Solubility | Soluble in organic solvents; limited solubility in water |
These properties are crucial for understanding the compound's behavior in various environments and applications .
2-(3-Chloro-6-methylphenyl)ethanethiol has several scientific applications:
1. Pharmaceutical Development:
2. Chemical Research:
3. Material Science:
4. Agrochemicals:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: